molecular formula C15H20N2O7 B14196450 L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine CAS No. 921934-50-1

L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine

Cat. No.: B14196450
CAS No.: 921934-50-1
M. Wt: 340.33 g/mol
InChI Key: BJEDNMKFIXYMHC-WPRPVWTQSA-N
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Description

L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine is a synthetic peptide compound that combines the amino acids L-alanine and L-serine with a 3-(3,4-dihydroxyphenyl)propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine typically involves the following steps:

    Protection of Functional Groups: The amino and hydroxyl groups of the amino acids are protected to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-DOPA (L-3,4-Dihydroxyphenylalanine): A precursor to dopamine used in the treatment of Parkinson’s disease.

    L-Alanyl-L-serine: A simple dipeptide without the 3-(3,4-dihydroxyphenyl)propanoyl group.

Uniqueness

L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine is unique due to the presence of the 3-(3,4-dihydroxyphenyl)propanoyl group, which imparts specific chemical and biological properties not found in simpler peptides like L-Alanyl-L-serine. This unique structure allows for specific interactions with molecular targets and potential therapeutic applications.

Properties

CAS No.

921934-50-1

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[3-(3,4-dihydroxyphenyl)propanoyloxy]propanoic acid

InChI

InChI=1S/C15H20N2O7/c1-8(16)14(21)17-10(15(22)23)7-24-13(20)5-3-9-2-4-11(18)12(19)6-9/h2,4,6,8,10,18-19H,3,5,7,16H2,1H3,(H,17,21)(H,22,23)/t8-,10-/m0/s1

InChI Key

BJEDNMKFIXYMHC-WPRPVWTQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N

Origin of Product

United States

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